4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group and a thiophene ring fused to a pyridazinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the thiophene ring, and subsequent functionalization to introduce the chloro and benzamide groups. Common synthetic routes may include:
Formation of Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.
Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.
4-chloro-N-(2-(6-oxo-3-(pyridyl)pyridazin-1(6H)-yl)ethyl)benzamide: Contains a pyridyl group instead of a thiophene ring.
4-chloro-N-(2-(6-oxo-3-(furyl)pyridazin-1(6H)-yl)ethyl)benzamide: Features a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds with different aromatic rings.
Properties
IUPAC Name |
4-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOGAYNJCKJZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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